Product packaging for 1-[3-(Dimethylamino)propyl]-3-phenylurea(Cat. No.:CAS No. 32022-55-2)

1-[3-(Dimethylamino)propyl]-3-phenylurea

Cat. No.: B3336599
CAS No.: 32022-55-2
M. Wt: 221.3 g/mol
InChI Key: FOALBVOKOPPUFL-UHFFFAOYSA-N
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Description

Overview of Substituted Urea (B33335) Derivatives in Chemical Sciences

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the starting point of modern organic chemistry. nih.gov Since this landmark event, urea and its derivatives have become central to numerous fields, particularly medicinal chemistry and materials science. nih.gov Substituted ureas are compounds where one or more hydrogen atoms of the parent urea molecule are replaced by other functional groups, such as alkyl or aryl moieties. rsc.org

The significance of the urea functional group lies in its capacity to form multiple, stable hydrogen bonds. The two N-H groups act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. nih.govnih.gov This property is crucial for molecular recognition, enabling these compounds to bind effectively to biological targets like proteins and enzymes. nih.govnih.gov Consequently, the urea scaffold is a privileged structure in drug design, incorporated into molecules to modulate potency, selectivity, and pharmacokinetic properties. nih.govresearchgate.net

Beyond pharmaceuticals, substituted ureas have found extensive use in other areas. In agrochemistry, many phenylurea derivatives were developed as herbicides starting in the mid-20th century. taylorfrancis.comresearchgate.net They are also employed as building blocks in organic synthesis and as components in the formation of polymers and other advanced materials. rsc.org The versatility and synthetic accessibility of substituted ureas ensure their continued relevance in diverse areas of chemical research. researchgate.net

Structural Classification and Nomenclature of 1-[3-(Dimethylamino)propyl]-3-phenylurea within Phenylureas

This compound is a specific type of substituted urea with distinct structural features that define its classification and chemical properties.

N,N'-Disubstituted Urea : The compound is disubstituted, meaning two hydrogen atoms on the urea core are replaced. Specifically, it is an N,N'-disubstituted urea, as the substituents are on different nitrogen atoms. nih.gov

Unsymmetrical Phenylurea : The two substituents are different—a phenyl group and a 3-(dimethylamino)propyl group—making it an unsymmetrical urea. The presence of the phenyl group places it within the large family of phenylureas. nih.gov Phenylureas are a major class of compounds with wide applications, including as herbicides and in pharmaceutical research. researchgate.netresearchgate.net

The structure consists of three key components:

A central urea moiety (-NH-C(O)-NH-).

A phenyl group (-C₆H₅) attached to one of the urea nitrogens. nih.gov

A 3-(dimethylamino)propyl group (-CH₂CH₂CH₂N(CH₃)₂) attached to the other urea nitrogen. This side chain contains a tertiary amine, which can act as a basic center.

The IUPAC name for this compound is This compound . chemspider.com Its chemical formula is C₁₂H₁₉N₃O. chemspider.com

Table 1: Chemical Properties of this compound
PropertyValueSource
CAS Number32022-55-2 sigmaaldrich.com
Molecular FormulaC₁₂H₁₉N₃O chemspider.com
Molecular Weight221.30 g/mol chemspider.comsigmaaldrich.com
IUPAC NameThis compound chemspider.com

Historical Context and Evolution of Research on Related N,N'-Disubstituted Ureas

The study of substituted ureas began in earnest following the initial synthesis of urea itself. nih.gov Throughout the 19th and early 20th centuries, basic synthetic methods were developed. A significant leap in the application of these compounds occurred in the mid-20th century with the discovery of the herbicidal properties of phenylureas by companies like Du Pont, leading to the commercialization of compounds such as monuron (B1676734) and diuron. taylorfrancis.com

The synthesis of N,N'-disubstituted ureas has traditionally been achieved through several reliable methods. The most common route involves the reaction of an isocyanate with a primary or secondary amine. nih.govresearchgate.net This method is highly versatile and widely used in both academic and industrial settings to generate large libraries of urea derivatives for screening. nih.gov For instance, reacting phenyl isocyanate with N,N-dimethyl-1,3-propanediamine would be a direct pathway to synthesize this compound. Alternative "phosgene-free" methods have also been developed to avoid the use of highly toxic reagents. researchgate.net

In recent decades, research has increasingly focused on the medicinal applications of N,N'-disubstituted ureas. nih.govresearchgate.net A major breakthrough was the discovery that diarylureas could act as potent kinase inhibitors. longdom.org This led to the development of anticancer drugs like Sorafenib, which targets multiple kinases involved in tumor growth. longdom.org This discovery spurred extensive research into synthesizing and evaluating a vast number of N,N'-disubstituted ureas as potential therapeutic agents for a wide range of diseases, including cancer, inflammation, and thrombotic disorders. longdom.orgnih.gov

Current Research Gaps and Motivations for Further Investigation of this compound

Despite the extensive research into the broader class of N,N'-disubstituted ureas, the specific compound this compound remains largely uncharacterized in peer-reviewed literature. It is commercially available as a research chemical, suggesting its use as a building block or screening compound in early-stage discovery. sigmaaldrich.com This lack of published data represents a significant research gap.

The motivation for further investigation stems from its unique hybrid structure:

Potential as a Bioactive Scaffold : The molecule combines a phenylurea group, known for its role in kinase inhibition, with a flexible, basic dimethylaminopropyl chain. longdom.org This aliphatic amine chain could form distinct interactions with biological targets, potentially leading to novel activity profiles or improved pharmacokinetic properties compared to more rigid diarylureas. Systematic biological screening of this compound against various targets, such as kinases or G-protein coupled receptors, is warranted.

Application in Asymmetric Catalysis : The presence of a basic tertiary amine and hydrogen-bond-donating urea functionality makes it a candidate for use as an organocatalyst or as a ligand for metal-catalyzed reactions. Its structural features could be exploited in reactions requiring bifunctional activation.

Precursor for More Complex Molecules : The compound serves as a versatile scaffold for further chemical modification. The phenyl ring can be functionalized, and the tertiary amine can be quaternized or otherwise modified to create a library of derivatives for structure-activity relationship (SAR) studies. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19N3O B3336599 1-[3-(Dimethylamino)propyl]-3-phenylurea CAS No. 32022-55-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[3-(dimethylamino)propyl]-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)10-6-9-13-12(16)14-11-7-4-3-5-8-11/h3-5,7-8H,6,9-10H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOALBVOKOPPUFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953898
Record name N'-[3-(Dimethylamino)propyl]-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32022-55-2
Record name NSC158495
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158495
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-[3-(Dimethylamino)propyl]-N-phenylcarbamimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30953898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Dimethylamino Propyl 3 Phenylurea and Its Analogs

General Synthetic Routes for N,N'-Disubstituted Urea (B33335) Formation

The formation of the urea bond is most commonly achieved by reacting an amine nucleophile with an electrophilic carbonyl source. The choice of method often depends on the availability of starting materials, functional group tolerance, and desired scale of the reaction.

Carbodiimides are powerful dehydrating agents used to facilitate the formation of amide and urea linkages, typically from carboxylic acids and amines. thieme-connect.de The reaction is initiated by the activation of a carboxylic acid by the carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), to form a highly reactive O-acylisourea intermediate. thieme-connect.de This intermediate is then susceptible to nucleophilic attack by an amine to form the desired amide. While primarily used for amide synthesis, this chemistry can be adapted for urea formation. A significant side reaction is the intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which can be difficult to separate from the desired product. thieme-connect.de

Table 1: Common Carbodiimide Reagents in Organic Synthesis

Reagent Name Acronym Key Features Byproduct Solubility
N,N'-Dicyclohexylcarbodiimide DCC Inexpensive, widely used. N,N'-dicyclohexylurea is poorly soluble in most organic solvents and is removed by filtration. wikipedia.org
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide EDC, WSCI Water-soluble, allowing for easy removal of the reagent and its urea byproduct via aqueous workup. thieme-connect.de Water-soluble.

The most direct and widely utilized method for synthesizing unsymmetrical N,N'-disubstituted ureas is the condensation of an isocyanate with a primary or secondary amine. commonorganicchemistry.com This reaction is typically high-yielding and proceeds under mild conditions, often at room temperature in an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724). commonorganicchemistry.combeilstein-journals.org No catalyst or base is generally required. commonorganicchemistry.com

For the specific synthesis of 1-[3-(Dimethylamino)propyl]-3-phenylurea, this strategy involves the reaction of phenyl isocyanate with N,N-dimethyl-1,3-propanediamine. A patent for the synthesis of related phenylurea herbicides describes suspending a dimethylamine (B145610) salt in dichloromethane, followed by the slow addition of phenyl isocyanate and then an organic base like triethylamine. google.com This approach avoids the need to handle free, volatile amines.

Table 2: Examples of Isocyanate-Amine Condensation for Urea Synthesis

Isocyanate Amine Product Conditions Reference
Phenyl Isocyanate 4-Aminoacetophenone 1-(4-acetylphenyl)-3-phenylurea Reflux in dry toluene nih.gov
Phenyl Isocyanate Dimethylamine Hydrochloride Fenuron (1,1-dimethyl-3-phenylurea) Dichloromethane, Triethylamine google.com

Historically, phosgene (B1210022) (COCl₂) was a primary reagent for urea synthesis. researchgate.netnih.gov It reacts with amines to form carbamoyl (B1232498) chlorides or isocyanates, which can then react with another amine. nih.govwikipedia.org However, due to the extreme toxicity of phosgene gas, safer solid or liquid substitutes have been developed. wikipedia.orgrsc.org These analogues, such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl)carbonate), generate phosgene in situ, minimizing handling risks. commonorganicchemistry.comwikipedia.org

The general procedure involves reacting a primary amine with a phosgene equivalent, often in the presence of a base, to form an isocyanate intermediate. This intermediate is then reacted, sometimes in the same pot, with a second amine to yield the unsymmetrical urea. mdpi.com A patented process for synthesizing N,N'-bis(3-dimethylaminopropyl)urea, a symmetrical analog of the target compound, utilizes the reaction of N,N-dimethyl-1,3-propanediamine with bis(trichloromethyl)carbonate in a solvent like toluene. google.com

Table 3: Common Phosgene Substitutes for Urea Synthesis

Reagent Common Name Physical State Key Features
Bis(trichloromethyl)carbonate Triphosgene Crystalline Solid Safer to handle than phosgene; 1 mole provides 3 moles of phosgene. commonorganicchemistry.com
Trichloromethyl chloroformate Diphosgene Liquid A safer liquid alternative to gaseous phosgene.
1,1'-Carbonyldiimidazole CDI Solid A useful, less toxic alternative to phosgene-related reagents. commonorganicchemistry.com

Modern synthetic chemistry has seen the emergence of metal-catalyzed reactions to form ureas, often using less hazardous starting materials like carbon dioxide (CO₂) or carbon monoxide (CO). nih.govsemanticscholar.org These methods are attractive due to their high atom economy.

Oxidative Carbonylation: Various transition metals, including palladium, ruthenium, and gold, can catalyze the oxidative carbonylation of amines with CO and an oxidant to produce ureas. nih.gov

Dehydrogenative Coupling: An iron-pincer complex has been shown to catalyze the dehydrogenative coupling of primary amines with methanol (B129727) to selectively form symmetrical ureas, with H₂ as the only byproduct. semanticscholar.orgrsc.org Mechanistic studies suggest the reaction proceeds through a formamide (B127407) intermediate, which is further dehydrogenated to a transient isocyanate that is then trapped by another amine molecule. semanticscholar.orgrsc.org

Carbon Dioxide as a C1 Source: The use of CO₂ as a green and abundant carbonyl source is highly desirable. An oxovanadium(V) catalyst has been developed for the synthesis of ureas from disilylamines and CO₂ under ambient pressure, demonstrating broad substrate applicability. acs.org

Table 4: Selected Metal-Catalyzed Urea Synthesis Methods

Catalyst System Carbon Source Substrates Key Features Reference
Iron-Pincer Complex Methanol Primary Amines Dehydrogenative coupling with H₂ as the sole byproduct. Can form unsymmetrical ureas from formamides and amines. rsc.org, semanticscholar.org
NH₄VO₃ (Oxovanadium V) CO₂ Disilylamines Proceeds without any additives under ambient CO₂ pressure. acs.org

Targeted Synthesis of the 1-[3-(Dimethylamino)propyl] Moiety

The "1-[3-(Dimethylamino)propyl]" portion of the target molecule is derived from the symmetrical diamine N,N-dimethyl-1,3-propanediamine (also known as DMAPA). This chemical is an important industrial intermediate. cetjournal.it The predominant manufacturing process involves a two-step sequence:

Cyanoethylation: Dimethylamine (DMA) is reacted with acrylonitrile (B1666552) (ACN) in a Michael addition reaction to produce N,N-dimethylaminopropionitrile (DMAPN).

Hydrogenation: The resulting DMAPN is then catalytically hydrogenated to yield N,N-dimethyl-1,3-propanediamine.

A continuous process has been patented for this synthesis, which employs fixed-bed reactors for both steps. google.com The cyanoethylation step can achieve a conversion rate and selectivity of over 99%. The DMAPN intermediate is then fed directly into a second reactor for hydrogenation, typically using a Raney-Ni catalyst, to produce the final diamine with a yield of at least 98%. google.com

Table 5: Process for Continuous Synthesis of N,N-dimethyl-1,3-propanediamine

Step Reactants Catalyst/Conditions Product Yield/Selectivity Reference
1. Cyanoethylation Dimethylamine, Acrylonitrile Fixed bed, 10-120°C N,N-dimethylaminopropionitrile (DMAPN) >99% Selectivity google.com

Targeted Synthesis of the 3-phenylurea Moiety

The "3-phenylurea" fragment is introduced using a reagent that can provide the phenylamino-carbonyl group. The most straightforward precursor for this is phenyl isocyanate . As detailed in section 2.1.2, phenyl isocyanate reacts directly and efficiently with the primary amine group of N,N-dimethyl-1,3-propanediamine to form the final product. Phenyl isocyanate is commercially available or can be synthesized via the phosgenation of aniline (B41778).

Alternatively, the synthesis can begin with phenylurea itself, which can be prepared by reacting aniline and urea. iglobaljournal.com The phenylurea can then be further functionalized. For example, one study describes the reaction of phenylurea with chloroacetyl chloride to form an N-chloroacetyl phenylurea intermediate, which is subsequently reacted with various nucleophiles. iglobaljournal.com Another approach involves the pyrolysis of a disubstituted urea to generate an isocyanate, highlighting the reversible nature of urea formation under certain conditions. google.com

Table 6: Precursors for Introducing the Phenylurea Moiety

Precursor Corresponding Reaction Advantages Disadvantages
Phenyl Isocyanate Direct condensation with an amine. nih.gov High efficiency, mild conditions, direct formation of the target bond. Isocyanates are toxic and moisture-sensitive.
Aniline + Phosgene Equivalent In situ formation of phenyl isocyanate followed by reaction with an amine. mdpi.com Avoids isolation of the isocyanate intermediate. Involves toxic phosgene or its derivatives.

Purification and Isolation Techniques for Urea Derivatives

The purification and isolation of urea derivatives are critical steps to ensure the final product's purity. The techniques employed often depend on the physical and chemical properties of the specific urea derivative, such as its solubility and crystallinity.

Crystallization is a widely used method for purifying solid urea derivatives. researchgate.net This technique involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool, which causes the purified compound to crystallize out of the solution. researchgate.netgoogle.com The choice of solvent is crucial; for instance, ethanol (B145695) or methanol can be effective for crystallizing urea. researchgate.net In some cases, a mixture of solvents, like dichloromethane, is used for recrystallization. google.com For water-soluble ureas, which can be challenging to isolate from inorganic salts, specific crystallization protocols are necessary. njit.edu

Washing and Extraction are also common purification steps. The crude product can be washed with a specific solvent to remove impurities. For example, washing with cold water or a dilute alcohol can help remove unreacted starting materials and byproducts. zenodo.org In a patented process for purifying solid urea containing biuret (B89757), the solid is treated with an aqueous urea solution to selectively dissolve the biuret impurity. google.com Liquid-liquid extraction is another effective method, particularly when the product is soluble in an organic solvent and the impurities are more soluble in an aqueous phase.

Chromatography in various forms, such as column chromatography, is employed for the purification of urea derivatives, especially when simple crystallization or washing is insufficient to achieve the desired purity. beilstein-journals.org While effective, it is often avoided in large-scale synthesis due to cost and complexity. rsc.org

Filtration is a simple and effective method for isolating solid urea products that precipitate out of the reaction mixture. rsc.org This is particularly useful in syntheses where the desired urea is insoluble in the reaction solvent at a certain temperature.

Below is a table summarizing common purification techniques for urea derivatives.

Purification TechniqueDescriptionApplication Example
Crystallization Dissolving the crude product in a hot solvent and allowing it to cool to form pure crystals. researchgate.netRecrystallization of urea from ethanol or methanol to remove impurities. researchgate.net
Washing Rinsing the solid product with a solvent to remove soluble impurities. zenodo.orgWashing crude p-tolyl urea with cold water to remove starting materials. zenodo.org
Extraction Separating the product from impurities based on differential solubility in two immiscible liquids.Extracting a reaction mixture with dichloromethane to isolate the desired urea derivative. google.com
Filtration Separating a solid product from a liquid or solution. rsc.orgIsolating precipitated N-substituted ureas from an aqueous reaction mixture. rsc.org

Comparative Analysis of Synthetic Efficiency and Scalability

The choice of a synthetic route for this compound and its analogs on an industrial scale depends on several factors, including reaction efficiency, cost of starting materials, safety, and ease of scale-up.

The reaction of amines with isocyanates is a highly efficient and widely used method for synthesizing substituted ureas. rsc.org This method generally provides high yields and purity. However, the use of isocyanates, which can be toxic and moisture-sensitive, presents safety and handling challenges, potentially increasing the cost and complexity of large-scale production.

A more environmentally friendly and often simpler alternative is the reaction of amines with potassium isocyanate in water . rsc.org This method avoids the use of organic solvents and hazardous isocyanates, making it an attractive option for scalable synthesis. rsc.org The reaction conditions are typically mild, and the products can often be isolated by simple filtration, which simplifies the purification process. rsc.org Studies have shown that this methodology is suitable for gram-scale synthesis with good to excellent yields. rsc.orgresearchgate.net

The use of phosgene substitutes , such as bis(trichloromethyl)carbonate (triphosgene), offers another route. A process for synthesizing N,N'-bis(3-dimethylaminopropyl)urea using triphosgene reports high yields and purity, suggesting its suitability for industrial application. google.com

Catalyst-free synthesis in water has been shown to be effective and scalable for various N-substituted ureas. In a comparative study, the synthesis of several ureas was performed at increasing scales (1, 10, and 20 mmol) with no detrimental effect on the reaction rate or isolated yields. researchgate.net In some cases, the isolated yield even improved at a larger scale. researchgate.net

The following table provides a comparative overview of different synthetic approaches.

Synthetic MethodAdvantagesDisadvantagesScalability
Amine + Isocyanate High efficiency and yield. rsc.orgUse of toxic and moisture-sensitive isocyanates.Good, but with safety and handling considerations.
Amine + Potassium Isocyanate in Water Environmentally friendly, mild conditions, simple workup. rsc.orgresearchgate.netMay not be suitable for all amine substrates.Excellent, demonstrated on gram scale with high yields. researchgate.net
Amine + Phosgene Substitute (e.g., Triphosgene) High yield and purity. google.comPhosgene substitutes can still be hazardous.Good, suitable for industrial application. google.com
Metal-free synthesis using CO2 Utilizes a readily available and non-toxic C1 source. organic-chemistry.orgMay require specific catalysts and conditions.Promising, offers a sustainable route. acs.org

Ultimately, the most suitable method for large-scale production will involve a trade-off between efficiency, cost, safety, and environmental impact. The development of green and sustainable synthetic methods continues to be a key area of research. mdpi.com

Mechanistic Insights into Molecular Interactions of 1 3 Dimethylamino Propyl 3 Phenylurea

Supramolecular Assembly and Self-Organization Phenomena

The structure of 1-[3-(Dimethylamino)propyl]-3-phenylurea inherently predisposes it to participate in supramolecular assembly. The interplay of hydrogen bonding, π-interactions, and van der Waals forces allows individual molecules to self-organize into larger, ordered architectures.

The urea (B33335) functional group is a cornerstone of the molecule's ability to form robust hydrogen bonds. It acts as both a hydrogen bond donor, through its N-H groups, and a hydrogen bond acceptor, via the carbonyl oxygen (C=O). mdpi.com This dual capacity is critical for creating predictable and stable supramolecular structures. In the solid state, phenylurea derivatives often form extensive three-dimensional networks through intermolecular hydrogen bonds. nih.gov

In analogous structures like 1-[3-(Hydroxymethyl)phenyl]-3-phenylurea, intermolecular N—H⋯O and O—H⋯O hydrogen bonds are the primary forces linking molecules together. nih.gov For this compound, the N-H of the urea group can form a strong hydrogen bond with the carbonyl oxygen of an adjacent molecule. Furthermore, the tertiary nitrogen of the dimethylamino group can act as a hydrogen bond acceptor. These interactions, combined with π-π stacking between the phenyl rings, guide the self-assembly process, a principle actively used in crystal engineering to design materials with specific properties. mdpi.comnih.gov

Table 1: Potential Hydrogen Bonding Parameters in Phenylurea Crystal Structures (Based on data from analogous compounds)

Donor-H···AcceptorInteraction TypeTypical Distance (Å)Significance
N-H···O=CIntermolecular2.8 - 3.0Primary chain formation in urea-based crystals. nih.gov
C-H···O=CIntermolecular3.0 - 3.5Weaker interaction contributing to crystal packing stability.
N-H···N(CH₃)₂Intermolecular2.9 - 3.2Potential interaction involving the terminal amine, adding complexity to the network.

This table is illustrative, based on typical hydrogen bond lengths and interactions observed in similar urea-containing crystal structures.

The capacity for strong and directional hydrogen bonding allows certain urea derivatives to act as organogelators. While specific studies on gel formation by this compound are not prevalent, the structurally related compound 1,3-Bis[3-(dimethylamino)propyl]urea is noted for its ability to form gels and capsules through hydrogen bonding. This self-assembly process typically involves the formation of long, fibrous networks of molecules that immobilize the solvent, leading to a gel phase. The combination of the rigid phenylurea core and the flexible dimethylaminopropyl chain in this compound provides the necessary balance of interactions for such self-organization to occur in suitable solvents.

Interactions with Specific Molecular Targets (Non-Clinical/Non-Biological System Focus)

The functional groups of this compound enable it to interact with various molecular targets. These interactions can be studied in simplified, non-clinical systems to understand the fundamental principles of molecular recognition.

The phenylurea scaffold is found in many molecules designed to interact with enzymes. In vitro assays using purified enzymes provide a direct look at the molecular interactions driving inhibition or modulation. For instance, various phenylurea derivatives have been investigated as inhibitors of the enzyme tyrosinase. nih.gov In such a system, the phenyl ring can fit into a hydrophobic pocket of the enzyme's active site, while the urea moiety forms key hydrogen bonds with amino acid residues, anchoring the inhibitor in place. mdpi.comnih.gov

Similarly, derivatives of 1-[4-(N-benzylamino)phenyl]-3-phenylurea have been shown to inhibit SUMO-sentrin specific protease (SENP)1 in vitro. nih.gov These studies demonstrate that the phenylurea structure can selectively bind to protease active sites. The interaction is typically driven by a combination of hydrophobic interactions from the aromatic rings and specific hydrogen bonds from the urea group, leading to the modulation of enzyme activity. nih.gov

Table 2: Examples of Phenylurea Interactions with In Vitro Enzyme Targets

Enzyme TargetClassKey Interactions Observed with Phenylurea Scaffold
TyrosinaseOxidoreductaseHydrophobic interactions with the phenyl ring; Hydrogen bonding via the urea group. nih.gov
SENP1ProteaseDirect binding to the active site, involving hydrogen bonds and hydrophobic contacts. nih.gov

To study molecular recognition without using biological systems, synthetic receptors can be created. Molecularly Imprinted Polymers (MIPs) are a prime example. These are custom-made polymers with cavities designed to bind a specific target molecule. MIPs have been successfully prepared to selectively recognize phenylurea herbicides, demonstrating the principle of receptor-like binding in a non-mammalian, synthetic system. jlu.edu.cn

In these studies, a phenylurea compound acts as a template during the polymerization process. After the template is removed, a binding site remains that is complementary in shape and chemical functionality. Research indicates that the primary recognition site for phenylureas in these MIPs is the N' position of the urea group, where hydrogen bonding with the polymer's functional monomers occurs. jlu.edu.cn This model system allows for the detailed study of the non-covalent forces (hydrogen bonding, shape complementarity) that govern the binding of the phenylurea structure to a tailored cavity.

Role of Dimethylamino and Phenyl Moieties in Molecular Recognition

The specific chemical nature of the terminal dimethylamino and phenyl groups is central to how this compound is recognized by other molecules.

The dimethylamino moiety is a tertiary amine, which makes it a hydrogen bond acceptor. This allows it to form directional, non-covalent bonds with hydrogen bond donors like hydroxyl (-OH) or amide (N-H) groups on a target molecule. Furthermore, as a basic group, it can be protonated in acidic environments, acquiring a positive charge. This enables strong electrostatic or ionic interactions, which can be a critical component of its binding to a negatively charged site on a molecular target. For the related compound 1,3-Bis[3-(dimethylamino)propyl]urea, these dimethylamino groups are considered crucial for its reactivity and interactions.

The phenyl moiety plays a pivotal role through hydrophobic and aromatic interactions. mdpi.com Its large, nonpolar surface facilitates van der Waals interactions within hydrophobic pockets of enzymes or synthetic receptors. More importantly, as an aromatic system, it can engage in specific nonbonded π-interactions, including:

π-π Stacking: Interactions with other aromatic rings on a target molecule.

CH-π Interactions: Interactions where a C-H bond points towards the face of the phenyl ring. mdpi.com

Studies on diaryl ureas have shown that these π-interactions are just as important as hydrogen bonds for achieving high binding affinity and specificity. mdpi.com The aromatic group broadens the potential interaction footprint of the molecule, allowing it to form more extensive and energetically favorable connections within a binding site. mdpi.com

Table 3: Functional Moiety Interaction Profile

MoietyKey Interaction TypesRole in Molecular Recognition
Urea Core Hydrogen Bond Donor & AcceptorAnchors the molecule to targets via strong, directional bonds. mdpi.com
Dimethylamino Group Hydrogen Bond Acceptor, BasicityProvides an additional site for hydrogen bonding; enables electrostatic interactions upon protonation.
Phenyl Group Hydrophobic, π-π Stacking, CH-πEngages with nonpolar regions and aromatic residues of a target, enhancing binding affinity and specificity. mdpi.com

Diverse Applications of 1 3 Dimethylamino Propyl 3 Phenylurea and Its Structural Analogs in Chemical Sciences

Catalytic Roles in Organic Synthesis and Polymerization

The presence of a tertiary amine within the structure of 1-[3-(Dimethylamino)propyl]-3-phenylurea suggests its utility as a catalyst, particularly in reactions that are base-mediated. This catalytic activity is most prominently observed in the field of polymerization, specifically in the synthesis of polyurethanes.

In the production of polyurethane foams and elastomers, tertiary amine catalysts are crucial for controlling the reaction rates between isocyanates and polyols (gelling reaction) and between isocyanates and water (blowing reaction). nih.govresearchgate.net While direct studies on this compound are not extensively documented, the catalytic activity of its close structural analog, N,N'-bis[3-(dimethylamino)propyl]urea, offers significant insight. This compound is recognized as a reactive catalyst, meaning it can be incorporated into the polymer network. nih.gov This integration helps in controlling the cream and rise time during the manufacturing of flexible polyurethane foams. nih.gov The catalytic mechanism of tertiary amines in polyurethane synthesis involves the activation of the hydroxyl groups of the polyol, making them more nucleophilic for the attack on the isocyanate group. The dimethylamino group in this compound can perform this role, facilitating the formation of the urethane (B1682113) linkage.

The formation of amides from carboxylic acids and amines is a fundamental transformation in organic synthesis, often requiring coupling agents or catalysts to proceed efficiently. The tertiary amine moiety in this compound can function as a base to deprotonate the carboxylic acid, activating it for nucleophilic attack by an amine. While traditional methods often involve the use of carbodiimides, the inherent basicity of the dimethylaminopropyl group could facilitate this process under milder conditions.

Furthermore, the urea (B33335) functional group itself can participate in the reaction through hydrogen bonding, potentially stabilizing intermediates and influencing the reaction pathway. The synthesis of substituted ureas can also be achieved through the reaction of amines with isocyanates, which can be generated in situ from other precursors. wikipedia.orgnih.gov In some contexts, iron catalysts have been used to facilitate the reaction between urea and amines to yield N-substituted ureas. researchgate.net The presence of the phenyl group on the urea can influence the electronic properties of the urea nitrogen atoms, which may modulate its catalytic or reactive behavior in comparison to purely aliphatic-substituted ureas.

Utility as Reagents in Laboratory Organic Synthesis

Beyond catalysis, substituted ureas serve as important reagents in various synthetic transformations. The dual functionality of this compound makes it a potentially versatile reagent.

Condensation reactions, such as the formation of esters and amides, are central to organic synthesis. While specific applications of this compound as a peptide coupling reagent are not widely reported, its structural features are relevant. Peptide bond formation involves the activation of a carboxylic acid, often with a reagent that forms an "active ester" or a similar reactive intermediate. researchgate.net Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) are classic examples. The urea functionality is a key component of such reagents.

The synthesis of 1,3-disubstituted ureas is a well-established area of research, with applications as inhibitors for enzymes like soluble epoxide hydrolase. nih.govmdpi.comnih.gov These syntheses often involve the reaction of an isocyanate with an amine. mdpi.com In a laboratory setting, this compound could potentially be used in reactions where the urea scaffold is incorporated into the final product or acts as an intermediate. For instance, in certain condensation reactions, the urea can act as a water scavenger.

The quantitative analysis of amines and polyols often requires derivatization to enable detection by techniques such as high-performance liquid chromatography (HPLC) with UV or fluorescence detection. Phenylurea derivatives are used in various analytical applications. chemicalbook.com For instance, phenyl isocyanate, which can be conceptually derived from phenylurea, reacts with primary and secondary amines to form stable urea derivatives that can be easily quantified.

A notable method for amine analysis involves derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, which results in the formation of highly fluorescent asymmetric urea derivatives. researchsolutions.com Although this is a different reagent, it highlights the principle of using urea formation for analytical purposes. Theoretically, this compound could be used in a similar fashion, or it could be a target analyte itself in complex mixtures. The enzymatic determination of urea using urease, which hydrolyzes urea to ammonia (B1221849) and carbon dioxide, is a common analytical method in clinical and food analysis, though this is for the quantification of urea itself rather than using it as a reagent. r-biopharm.comgoogle.com

Applications in Materials Science and Engineering

Substituted ureas are significant in materials science for the production of polymers and as additives to modify material properties. Phenylurea and its derivatives have found use as curing agents for epoxy resins, where they accelerate the cross-linking process to enhance the strength and durability of the final material. chemicalbook.com They are also used as intermediates in the synthesis of plastics and resins. boray-chem.com

The condensation of urea derivatives with aldehydes like formaldehyde (B43269) leads to the formation of thermosetting resins. google.com While unsubstituted urea-formaldehyde resins can be brittle, the incorporation of substituted ureas, such as those with cyclohexyl or phenyl groups, can improve properties like solubility in organic solvents and reduce brittleness. google.com The presence of the flexible dimethylaminopropyl group in this compound could impart plasticizing properties within a polymer matrix. Furthermore, 1,3-disubstituted ureas are fundamental building blocks for various heterocyclic compounds which have applications in the development of new materials. nih.gov The ability of the urea group to form strong hydrogen bonds is a key feature that can be exploited to create self-healing materials and supramolecular polymers.

Role in Resin Production and Specialty Chemicals

Substituted ureas, particularly those with basic tertiary amine groups like this compound and its analog 1,3-Bis[3-(dimethylamino)propyl]urea (BDPU), are pivotal in the polymer industry. chemblink.com Their primary function is as catalysts and curing agents in the production of various polymers. chemblink.com

In the synthesis of polyurethane foams, elastomers, and coatings, these compounds act as efficient catalysts. chemblink.com The presence of the dimethylamino groups imparts basicity, which accelerates the polymerization reactions between isocyanates and polyols. This catalytic activity allows for greater control over the curing process and enhances production efficiency without compromising the structural integrity of the final material. chemblink.com

Furthermore, in the context of epoxy resins, analogs like BDPU serve as effective curing agents. chemblink.com They facilitate the cross-linking of epoxy polymer chains, a critical step that transforms the liquid resin into a hard, thermoset plastic. This function is essential for producing materials with strong, durable bonds capable of withstanding significant mechanical stress and temperature fluctuations. chemblink.com Their role as specialty chemicals extends to various organic synthesis reactions where they can act as a base or catalyst. chemblink.com

Tailored Properties in Functional Materials

The specific molecular architecture of this compound and its analogs is directly responsible for the enhanced properties they impart to functional materials. The structure combines the stability of the urea backbone with the reactivity of the dimethylamino groups, a dual functionality that is highly advantageous. chemblink.com

Environmental Chemistry and Remediation Potentials

Corrosion Inhibition Mechanisms on Metal Surfaces

Urea derivatives are recognized for their efficacy as corrosion inhibitors for various metals and alloys, particularly carbon steel in acidic or saline environments. idc-online.commdpi.com The protective action of these organic compounds stems from their ability to adsorb onto the metal surface, creating a barrier that prevents direct contact with the corrosive medium. mdpi.com

The inhibition mechanism involves several key processes:

Adsorption: The urea molecule contains nitrogen and oxygen atoms, which are heteroatoms with lone pairs of electrons. mdpi.com These electrons can be shared with the vacant d-orbitals of iron atoms on the metal surface, leading to the formation of a coordinate bond (chemisorption). The inhibitor molecules can also be physically adsorbed (physisorption) onto the surface through electrostatic interactions. mdpi.com

Protective Film Formation: Upon adsorption, the inhibitor molecules form a thin, non-soluble, and adherent protective film. idc-online.commdpi.com In some systems, such as a urea-zinc combination in seawater, this film consists of a Fe²⁺-Urea complex and zinc hydroxide. idc-online.com This layer effectively blocks the active sites on the metal where corrosion reactions would typically occur.

The efficiency of inhibition generally increases with the concentration of the urea derivative. acs.org The table below summarizes findings on the corrosion inhibition efficiency of a urea-based system.

Inhibitor SystemConcentrationMediumInhibition Efficiency (%)Reference
Urea-Zn²⁺250 ppm Urea + 50 ppm Zn²⁺Sea Water94 idc-online.com

Fate and Transformation Studies of Urea Derivatives in Environmental Matrices

Phenylurea compounds, widely used as herbicides, can enter the environment and undergo various transformation processes. oup.comnih.gov Understanding their fate is crucial for assessing their environmental impact. The primary degradation pathways for urea derivatives in soil and water are hydrolysis and biodegradation. researchgate.netksu.edu

Hydrolysis: Urea compounds react with water, a process often catalyzed by the soil enzyme urease, which rapidly converts urea to ammonium (B1175870) and carbonate ions. ksu.eduandersonsplantnutrient.com This initial transformation is typically complete within a few days of application. usda.gov

Biodegradation: Soil microorganisms play a significant role in breaking down phenylurea derivatives. oup.com For instance, the herbicide Diuron (N-3,4-dichlorophenyl-N',N'-dimethylurea) is degraded by bacteria and fungi through processes like N-demethylation, producing metabolites such as N-(3,4-dichlorophenyl)-N-methylurea (DCPMU) and N-(3,4-dichlorophenyl)urea (DCPU). nih.gov Further degradation can lead to the formation of compounds like 3,4-dichloroaniline (B118046) (3,4-DCA), which can be more toxic than the original herbicide. nih.gov

Studies have shown that while many degradation products undergo further transformation, complete mineralization (breakdown to CO₂, water, and mineral salts) is not always achieved. oup.comoup.com This can lead to the persistence of intermediate metabolites in soil and water systems, highlighting the importance of monitoring these transformation products. oup.comoup.com

Analytical Methodologies for Detection and Quantification of Substituted Ureas

Chromatographic Techniques (e.g., Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is the foremost analytical technique for the separation, detection, and quantification of substituted ureas and their metabolites in various matrices, including environmental and biological samples. nih.govnih.govscilit.com The versatility of HPLC allows for multiple approaches tailored to the specific properties of the analytes.

Common HPLC methods include:

Reversed-Phase HPLC: This is a widely used mode where a nonpolar stationary phase is used with a polar mobile phase. It is effective for separating many phenylurea compounds.

Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar urea derivatives that show poor retention in reversed-phase systems, HILIC is an effective alternative. chromforum.org This method uses a polar stationary phase (like a PolyHYDROXYETHYL A column) and a mobile phase with a high concentration of a nonpolar organic solvent, such as acetonitrile (B52724) (ACN). chromforum.org

Detection Methods:

UV-Vis Detection: Many phenylurea compounds possess chromophores (the phenyl group) that allow for detection using UV-Vis detectors, typically at low wavelengths around 200-225 nm. chromforum.orgresearchgate.net

Fluorescence Detection: For enhanced sensitivity and selectivity, derivatization can be employed. Urea compounds can be reacted with a fluorophore like xanthydrol to produce a fluorescent derivative (N-9H-xanthen-9-ylurea), which can be detected at very low concentrations. nih.govnih.gov

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and structural information, making it a powerful tool for identifying and quantifying trace levels of urea derivatives and their transformation products in complex samples. scilit.comnih.gov

The table below provides an example of HPLC conditions used for urea analysis.

TechniqueColumnMobile PhaseDetectionReference
HILICPolyHYDROXYETHYL A6 mM TEAP in Acetonitrile/WaterUV (200 nm) chromforum.org
HPLC with DerivatizationNot SpecifiedNot SpecifiedFluorescence (λex=213 nm; λem=308 nm) nih.gov
Normal-Phase HPLCPrimesep SAcetonitrile/WaterUV (200 nm) sielc.com

Electrochemical Detection Methods

Electrochemical sensors offer a compelling platform for the analysis of various compounds due to their inherent advantages, including rapid response times, cost-effectiveness, and suitability for in-field applications. unifi.itacs.org While specific research on the electrochemical detection of this compound is not extensively documented in the reviewed literature, a significant body of work exists for its structural analogs, particularly within the phenylurea class of compounds. These studies provide valuable insights into the potential methodologies that could be adapted for its detection. The primary electrochemical techniques employed are amperometry and voltammetry, which measure the current generated by the redox reaction of the target analyte at an electrode surface. unifi.it

The performance of electrochemical sensors is critically dependent on the electrode material. To enhance sensitivity, selectivity, and detection limits, researchers often modify standard electrodes with various nanomaterials. unifi.itunifi.it This nanostructuration increases the electrode's effective surface area, thereby improving the analytical signal. unifi.it

A range of electrochemical methods has been developed for the determination of urea and its derivatives. These can be broadly categorized into direct and indirect methods. unifi.it Direct methods involve measuring the current produced from the direct oxidation of the urea compound itself. unifi.it Indirect methods, often employed in biosensors, typically rely on an enzymatic reaction. For instance, the enzyme urease can be immobilized on an electrode surface to catalyze the hydrolysis of urea into ammonia (NH₃) and carbon dioxide (CO₂). unifi.itgoogle.com The resulting change in pH or the concentration of ammonium ions (NH₄⁺) can then be measured potentiometrically or amperometrically. unifi.it

In the context of phenylurea herbicides, which are structural analogs, various modified electrodes have been successfully developed for their sensitive detection. For example, a glassy carbon electrode (GCE) modified with hollow silver-gold nanoshells supported on silicon dioxide (AgAu NSs/SiO₂) and Nafion has been used to detect isoproturon. acs.org This sensor demonstrated excellent analytical performance in various matrices, including aquaculture water, tomato extract, and human plasma. acs.org Another approach involved modifying a carbon paste electrode with a nickel octylbutoxy-phthalocyanine complex for the electroanalysis of diuron. researchgate.net Furthermore, a disposable electrochemical immunosensor using laser-ablated gold electrodes has been developed for diuron, showcasing high sensitivity. nih.gov

The table below summarizes the performance of various electrochemical sensors developed for the detection of structural analogs of this compound.

AnalyteElectrode SystemDetection MethodLinear RangeDetection LimitSource
Isoproturon Glassy Carbon Electrode modified with hollow AgAu nanoshells/SiO₂ and Nafion (AgAu NSs/SiO₂/NF/GCE)Not specified0.75 to 20 µg L⁻¹0.011 µg L⁻¹ acs.org
Diuron Graphene oxide-multi-walled carbon nanotube film-modified glassy carbon electrode (GO-MWCNT/GCE)Amperometry9 µM to 0.38 mMNot specified researchgate.net
Fenuron Graphene oxide-multi-walled carbon nanotube film-modified glassy carbon electrode (GO-MWCNT/GCE)Amperometry0.9 to 47 µMNot specified researchgate.net
Diuron Disposable laser-ablated gold electrodes with Prussian blue-gold nanoparticles (PB-GNP)Square wave voltammetry (Immunosensor)1 ppt (B1677978) to 10 ppm~1 ppt nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Substituted Phenylureas

Impact of Substituent Modifications on Molecular Properties

The molecular properties and, consequently, the biological activity of phenylurea derivatives are highly sensitive to modifications of the substituents on the phenyl ring. The position (ortho, meta, para), electronic nature (electron-withdrawing or electron-donating), and size of these substituents play a critical role. nih.govacs.org

Research into various phenylurea derivatives demonstrates clear SAR trends:

Positional Isomerism : The location of a substituent on the phenyl ring is often a determining factor for biological activity. Studies on phenylurea derivatives as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors showed a strong preference for substitution at the para-position. nih.gov When substituents like methyl (CH₃), chloro (Cl), cyano (CN), or methoxy (OCH₃) were placed at the ortho or meta positions, the compounds lost their inhibitory activity. nih.gov Conversely, para-substituted derivatives exhibited potent activity. nih.gov Similarly, in a series of diphenyl urea (B33335) derivatives tested for α-glucosidase inhibition, a change in substituent position from ortho to meta or para resulted in significant variations in inhibitory concentration (IC₅₀). For instance, a meta-methyl substituted compound was five times more potent than its ortho-substituted counterpart. nih.gov

Electronic Effects : The electronic properties of the substituent significantly influence binding interactions. For IDO1 inhibitors, introducing electron-withdrawing groups such as nitro (NO₂) or cyano (CN) at the para-position was beneficial for activity. The p-NO₂ derivative proved to be significantly more potent than related compounds. nih.gov This suggests that the electronic landscape of the phenyl ring is key to its interaction with the target enzyme.

Steric Factors : The size of the substituent can also impact activity. While small alkyl groups at the para-position were tolerated in IDO1 inhibitors, a larger isopropyl group led to a loss of activity, indicating that the binding pocket has specific size constraints. nih.gov

Core Structure Integrity : The core phenylurea structure itself is often essential for activity. Studies have shown that replacing the phenyl ring with a non-aromatic cyclohexyl or a linear n-hexyl group can result in a complete loss of inhibition, highlighting the importance of the aromatic ring for binding. nih.gov Likewise, the NH group of the urea moiety can be crucial; its replacement with a methylene (CH₂) group in some series has been shown to abolish inhibitory activity. nih.gov

The following table illustrates how different substituents on the phenyl ring of diphenyl urea derivatives affect their α-glucosidase inhibitory activity, showcasing the principles of SAR.

Compound IDR1 Substitution (Position)R2 SubstitutionIC₅₀ (µM)
3aCl (meta)H5.84
3cF (meta)H6.10
3fCl (para)H24.43
3gCH₃ (ortho)H18.43
3hCH₃ (meta)H3.96
3iCH₃ (para)H16.37

Data adapted from a study on diphenyl urea-clubbed imine analogs as α-glucosidase inhibitors. nih.gov

Rational Design of Novel Urea Derivatives for Specific Applications

The insights gained from SAR and SPR studies are fundamental to the rational design of new urea derivatives tailored for specific applications. By understanding which structural features are required for a particular biological effect, chemists can purposefully synthesize new molecules with enhanced potency, selectivity, or improved pharmacokinetic properties. nih.gov

A key strategy involves identifying a "pharmacophore"—the essential arrangement of functional groups necessary for biological activity. For many phenylurea compounds, this includes the aromatic phenyl ring, the urea linkage capable of hydrogen bonding, and specific substitution patterns. researchgate.net

For example, after identifying that para-substitution with electron-withdrawing groups enhanced IDO1 inhibition, researchers could rationally design and synthesize a focused library of compounds with various electron-withdrawing substituents at that position to find the optimal candidate. nih.gov This targeted approach is more efficient than random screening. The process may also involve isosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to improve the compound's profile. For instance, replacing a sulfur atom with an oxygen atom can help elucidate the role of bond angles and sizes on biological activity. nih.gov

Furthermore, modifications can be made to other parts of the molecule, such as the dimethylaminopropyl side chain in 1-[3-(Dimethylamino)propyl]-3-phenylurea. Altering the length or basicity of this chain could influence properties like solubility, cell permeability, and interaction with secondary binding sites on a target protein.

Computational Approaches in Predicting SAR/SPR

In modern drug design, computational methods are increasingly used to predict SAR and SPR, thereby accelerating the discovery process. These in silico techniques can model and predict the activity of compounds before they are synthesized, saving time and resources.

The main computational approaches include:

Structure-Activity Relationship (SAR) Methods : These methods use structural rules and alerts derived from expert knowledge to create models that link molecular fragments to a specific biological or chemical property. protoqsar.com They are qualitative and can identify structural features known to be associated with a certain effect, such as toxicity. protoqsar.com

Quantitative Structure-Activity Relationship (QSAR) : QSAR models are generated using statistical and machine learning methods to find a mathematical correlation between molecular descriptors and the observed biological or chemical activity. protoqsar.com These descriptors are numerical values that characterize the physicochemical properties of a molecule, such as its hydrophobicity, electronic properties, and steric profile. Once a statistically robust QSAR model is developed, it can be used to quantitatively predict the activity of newly designed compounds. protoqsar.com

Molecular Docking : This computational technique predicts the preferred orientation of a molecule when bound to a target protein. Molecular docking can help visualize how a phenylurea derivative fits into the active site of an enzyme, revealing key interactions like hydrogen bonds and hydrophobic contacts. nih.gov This information can explain observed SAR data, such as why a para-substituted compound is more active than a meta-substituted one, and guide the design of new derivatives with improved binding affinity. nih.govresearchgate.net

These computational tools, combined with empirical synthesis and testing, provide a powerful platform for exploring the chemical space around the phenylurea scaffold and for the rational design of new, effective molecules.

Future Directions and Emerging Research Avenues for 1 3 Dimethylamino Propyl 3 Phenylurea

Exploration of Novel Synthetic Pathways

The advancement of organic synthesis methodologies offers significant opportunities to refine the production of 1-[3-(Dimethylamino)propyl]-3-phenylurea. Future research is anticipated to move beyond traditional methods towards more efficient, sustainable, and scalable synthetic routes.

Key areas of exploration include:

Green Chemistry Approaches: The principles of green chemistry are increasingly guiding synthetic chemistry. unibo.itunife.it Future pathways for synthesizing this compound will likely focus on replacing hazardous solvents, such as N,N-dimethylformamide (DMF), with greener alternatives like ethyl acetate (EtOAc) or 2-methyltetrahydrofuran (2-MeTHF). unibo.itunife.it The development of catalytic systems that minimize waste and energy consumption is another critical goal. For instance, enzymatic synthesis or the use of solid-phase catalysts could offer higher selectivity and milder reaction conditions.

Continuous Flow Synthesis: Shifting from batch to continuous flow manufacturing can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety. This methodology is particularly advantageous for large-scale production, ensuring consistency and reducing the footprint of the manufacturing process.

Microwave-Assisted Synthesis: This technique has the potential to dramatically reduce reaction times from hours to minutes, while often increasing product yields. The application of microwave-assisted organic synthesis (MAOS) to the urea (B33335) formation step could provide a rapid and energy-efficient alternative to conventional heating.

Advanced Computational Modeling for Predictive Science

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental research. For this compound, advanced computational modeling can accelerate the discovery of new applications and optimize its molecular structure for specific functions.

Density Functional Theory (DFT): DFT studies are instrumental in understanding the electronic structure and reactivity of molecules. cerist.dzkenkyugroup.orgacademicjournals.orgtandfonline.com For phenylurea derivatives, DFT calculations can predict various quantum chemical parameters, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing properties like charge transfer, stability, and potential for nonlinear optical applications. researchgate.net Such studies can help in silico screening for applications ranging from corrosion inhibition to the design of novel chromophores. cerist.dzkenkyugroup.orgacademicjournals.orgresearchgate.net

Molecular Docking and Dynamics: In the context of medicinal chemistry, molecular docking simulations can predict the binding affinity and interaction modes of this compound and its analogues with biological targets. researchgate.net This predictive capability is vital for designing new derivatives with enhanced biological activity. Molecular dynamics simulations can further elucidate the behavior of the molecule in complex biological environments.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing QSAR models for a series of phenylurea derivatives, researchers can identify the key structural features that govern their activity, enabling the rational design of more potent and selective compounds. researchgate.net

Table 1: Application of Computational Models to Phenylurea Derivatives

Computational MethodPredicted PropertiesPotential Applications
Density Functional Theory (DFT)Electronic structure (HOMO/LUMO energies), molecular electrostatic potential, reactivity indices, adsorption energies. cerist.dzkenkyugroup.orgtandfonline.comresearchgate.netCorrosion inhibition, nonlinear optics, material science. cerist.dzresearchgate.net
Molecular DockingBinding modes and affinity to biological receptors (e.g., kinases, enzymes). researchgate.netDrug discovery and design. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR)Correlation of physicochemical properties with biological activity. researchgate.netOptimization of lead compounds in medicinal chemistry. researchgate.net

Untapped Applications in Sustainable Chemistry

The unique chemical structure of this compound, featuring hydrogen bond donors and acceptors as well as a tertiary amine, makes it a candidate for several applications within sustainable chemistry.

CO2 Capture: The amine and urea functionalities suggest potential for use in carbon capture technologies. The nitrogen atoms can reversibly react with CO2, making it a candidate for developing new solvents or solid sorbents for capturing carbon dioxide from industrial flue gases.

Biodegradable Polymers: The urea linkage is susceptible to hydrolysis, which could be exploited in the design of biodegradable polymers. Incorporating this compound as a monomer could introduce specific functionalities and controlled degradation rates into new polymer backbones.

Organocatalysis: The basic dimethylamino group and the hydrogen-bonding urea moiety could act as a bifunctional catalyst for various organic transformations. This dual functionality can enable the activation of both nucleophiles and electrophiles, a strategy increasingly used in asymmetric catalysis to promote reactions in a stereocontrolled manner.

Integration with Nanotechnology and Advanced Materials

The integration of organic molecules like this compound with nanotechnology and materials science is a burgeoning field of research. Its specific functional groups offer handles for incorporation into larger systems.

Self-Assembling Systems: The ability of urea groups to form strong, directional hydrogen bonds is well-known for driving the self-assembly of molecules into supramolecular structures. Research could explore how this compound can form ordered nanostructures such as nanofibers, gels, or vesicles for applications in drug delivery and tissue engineering.

Functional Coatings and Films: The compound could be used as an additive or a key component in the development of functional coatings. For example, its potential corrosion-inhibiting properties, predictable through DFT studies, could be leveraged in protective coatings for metals. cerist.dzkenkyugroup.orgacademicjournals.org Furthermore, its incorporation into polymer films could modify surface properties, such as hydrophilicity or charge.

Sensors: The phenylurea and dimethylamino groups can both interact with various analytes. By anchoring the molecule to a solid support or nanoparticle, it could serve as a recognition element in chemical sensors. The binding of a target analyte could induce a measurable optical or electrochemical signal.

Synergistic Studies with Related Chemical Classes

Investigating the synergistic effects of this compound with other chemical compounds could unlock enhanced performance in various applications. Synergy occurs when the combined effect of two or more compounds is greater than the sum of their individual effects. nih.gov

Antimicrobial Synergy: In the search for new strategies to combat antibiotic resistance, combining compounds is a promising approach. nih.govmdpi.com Phenylurea derivatives have been explored for their antimicrobial properties. nih.gov Future studies could evaluate whether this compound can act synergistically with known antibiotics to enhance their efficacy against resistant bacterial strains like Methicillin-Resistant Staphylococcus aureus (MRSA). nih.govnih.gov

Polymer Formulations: In material science, this compound could be combined with other monomers or additives to create polymers with enhanced properties. For example, its inclusion in epoxy or polyurethane formulations could improve thermal stability, mechanical strength, or adhesion properties through specific intermolecular interactions.

Combination Therapy in Medicine: Phenylurea derivatives are a scaffold found in numerous therapeutic agents. nih.govdrugbank.comresearchgate.net In oncology, for instance, combining agents that target different signaling pathways is a cornerstone of modern treatment. Synergistic studies could explore if derivatives of this compound could be combined with other anticancer drugs to achieve a more potent therapeutic effect. nih.gov

Table 2: Potential Synergistic Combinations and Target Applications

Chemical Class CombinationTarget ApplicationRationale for Synergy
This compound + Beta-lactam AntibioticsAntimicrobial TherapyPotential to overcome bacterial resistance mechanisms, enhancing the efficacy of traditional antibiotics. nih.gov
This compound + Epoxy ResinsAdvanced MaterialsThe urea and amine groups can act as curing agents or modifiers, potentially improving cross-linking and material toughness.
This compound + Kinase InhibitorsAnticancer TherapyTargeting multiple cellular pathways simultaneously to prevent the development of drug resistance in cancer cells. researchgate.net

Q & A

Q. What are the standard synthesis routes for 1-[3-(Dimethylamino)propyl]-3-phenylurea, and what reagents are typically employed?

The compound is synthesized via reductive amination or nucleophilic substitution. For example, in Scheme 5 ( ), ACE-Cl and K₂CO₃ in dichloroethane (DCE) under reflux are used for intermediate activation, followed by reaction with secondary amines (e.g., dimethylaminopropylamine) using Na(OAc)₃BH as a reducing agent. Methanol or ethanol is often employed as a solvent for purification. Key reagents include aldehydes, borane complexes, and acid catalysts .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Personal protective equipment (PPE) is critical: wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and safety goggles. Mechanical exhaust systems are required to minimize inhalation of vapors or aerosols. Storage should be at 2–8°C in sealed containers to avoid degradation. Contaminated clothing must be washed before reuse .

Q. How can researchers characterize the physical and chemical properties of this compound?

Key properties include:

  • Form : Off-white powder (melting point: 321.5°C) .
  • Molar mass : 221.3 g/mol (calculated via high-resolution mass spectrometry).
  • Stability : Avoid strong oxidizers (e.g., peroxides) due to hazardous decomposition (e.g., NOx, CO₂) . Techniques like HPLC, NMR, and FT-IR are standard for purity and structural validation.

Q. What first-aid measures are advised for accidental exposure?

  • Eye contact : Flush with water for 10–15 minutes; consult an ophthalmologist .
  • Skin contact : Wash with soap/water for 15 minutes; remove contaminated clothing .
  • Inhalation : Move to fresh air; administer artificial respiration if needed .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization via factorial design ( ) is recommended. Variables include temperature (reflux vs. RT), solvent polarity (DCE vs. THF), and reducing agent (Na(OAc)₃BH vs. LiAlH₄). For example, Scheme 8 () shows that Na(OAc)₃BH in DCE at RT achieves higher selectivity for secondary amine products. Kinetic studies (e.g., in situ IR monitoring) can identify rate-limiting steps .

Q. What strategies address contradictions in reported stability data, particularly under oxidative conditions?

Conflicting data on decomposition products (e.g., NOx vs. CO) may arise from varying experimental setups. Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with GC-MS to monitor degradation pathways. Computational models (e.g., DFT for bond dissociation energies) can predict reactivity with oxidizers like HNO₃ .

Q. How can researchers assess the compound’s environmental impact given limited ecotoxicological data?

Apply the PBT/vPvB framework (Persistence, Bioaccumulation, Toxicity):

  • Persistence : Conduct OECD 301 biodegradation tests.
  • Bioaccumulation : Measure logP (estimated at ~2.1 via ChemDraw) to assess lipid solubility.
  • Toxicity : Use Daphnia magna acute toxicity assays as a preliminary model .

Q. What methodological approaches resolve spectral data ambiguities in structural elucidation?

Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography. For example, NOESY can confirm spatial proximity of the dimethylamino group to the phenyl ring. Discrepancies in ¹³C NMR shifts may arise from solvent polarity effects (e.g., DMSO-d6 vs. CDCl₃) .

Q. How can computational tools aid in predicting hazardous reactions during storage or handling?

Software like Gaussian or COSMOtherm models:

  • Thermal stability : Calculate activation energy for decomposition pathways.
  • Incompatibilities : Simulate interactions with strong acids/bases using molecular dynamics. Cross-validate predictions with DSC/TGA experimental data .

Q. What statistical methods are suitable for analyzing dose-response relationships in toxicity studies?

Use nonlinear regression (e.g., Hill equation) to model IC₅₀ values. For low-dose effects, Bayesian hierarchical models improve precision. Confounding variables (e.g., solvent cytotoxicity) require ANCOVA adjustments .

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Reactant of Route 1
1-[3-(Dimethylamino)propyl]-3-phenylurea
Reactant of Route 2
Reactant of Route 2
1-[3-(Dimethylamino)propyl]-3-phenylurea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.